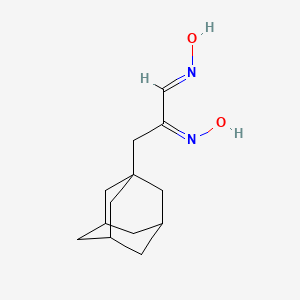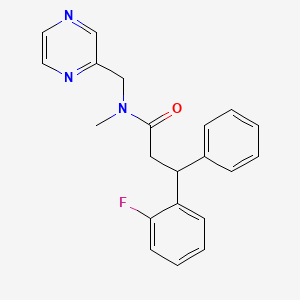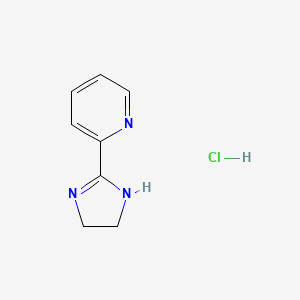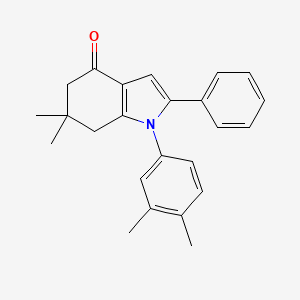![molecular formula C9H12N4O2 B6132816 N-{imino[(4-methoxyphenyl)amino]methyl}urea](/img/structure/B6132816.png)
N-{imino[(4-methoxyphenyl)amino]methyl}urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{imino[(4-methoxyphenyl)amino]methyl}urea, also known as MNI-137, is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a potent inhibitor of the enzyme soluble epoxide hydrolase (sEH), which plays a crucial role in the metabolism of endogenous lipid mediators. The inhibition of sEH by MNI-137 has been shown to have various biochemical and physiological effects, which have made it a promising candidate for the treatment of various diseases.
作用機序
N-{imino[(4-methoxyphenyl)amino]methyl}urea is a potent inhibitor of sEH, which is responsible for the metabolism of endogenous lipid mediators such as epoxyeicosatrienoic acids (EETs). EETs have been shown to have various beneficial effects, including anti-inflammatory and vasodilatory effects. The inhibition of sEH by N-{imino[(4-methoxyphenyl)amino]methyl}urea leads to an increase in the levels of EETs, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
N-{imino[(4-methoxyphenyl)amino]methyl}urea has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in various animal models. Additionally, N-{imino[(4-methoxyphenyl)amino]methyl}urea has been shown to have antihypertensive effects and may be useful in the treatment of hypertension. N-{imino[(4-methoxyphenyl)amino]methyl}urea has also been shown to have neuroprotective effects and may be useful in the treatment of neurological disorders.
実験室実験の利点と制限
N-{imino[(4-methoxyphenyl)amino]methyl}urea has several advantages for lab experiments. It is a potent and selective inhibitor of sEH, which makes it a useful tool for studying the role of sEH in various biological processes. Additionally, N-{imino[(4-methoxyphenyl)amino]methyl}urea has been shown to have low toxicity and is well-tolerated in animal models. However, N-{imino[(4-methoxyphenyl)amino]methyl}urea has some limitations for lab experiments. It has poor solubility in aqueous solutions, which may limit its use in certain assays. Additionally, N-{imino[(4-methoxyphenyl)amino]methyl}urea has a relatively short half-life, which may require frequent dosing in animal studies.
将来の方向性
There are several future directions for the study of N-{imino[(4-methoxyphenyl)amino]methyl}urea. One potential direction is the development of N-{imino[(4-methoxyphenyl)amino]methyl}urea analogs with improved pharmacokinetic properties. Additionally, the therapeutic potential of N-{imino[(4-methoxyphenyl)amino]methyl}urea in various diseases, such as hypertension and neurological disorders, warrants further investigation. The role of sEH in other biological processes, such as angiogenesis and wound healing, also requires further study. Overall, the study of N-{imino[(4-methoxyphenyl)amino]methyl}urea and its effects on sEH inhibition has the potential to lead to the development of novel therapeutic agents for various diseases.
合成法
The synthesis of N-{imino[(4-methoxyphenyl)amino]methyl}urea involves the reaction of 4-methoxyaniline and N,N-dimethylcarbamoyl chloride to form N-(4-methoxyphenyl)carbamoyl chloride. This intermediate is then reacted with N-(hydroxyimino)methyl-N-methylcarbamoyl chloride to form N-{imino[(4-methoxyphenyl)amino]methyl}urea. The synthesis of N-{imino[(4-methoxyphenyl)amino]methyl}urea has been optimized to ensure high yield and purity.
科学的研究の応用
N-{imino[(4-methoxyphenyl)amino]methyl}urea has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and antihypertensive effects in various animal models. Additionally, N-{imino[(4-methoxyphenyl)amino]methyl}urea has been shown to have neuroprotective effects and may be useful in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
[N'-(4-methoxyphenyl)carbamimidoyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O2/c1-15-7-4-2-6(3-5-7)12-8(10)13-9(11)14/h2-5H,1H3,(H5,10,11,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUCMWUAKHXTPEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N=C(N)NC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B6132735.png)
![1-(4,6-dimethyl-2-pyrimidinyl)-3-methyl-4-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6132746.png)

![8-methoxy-3-{[1-(2-phenylethyl)piperidin-3-yl]methyl}quinazolin-4(3H)-one](/img/structure/B6132762.png)
![(4aS*,8aR*)-2-{2-[(1-acetyl-4-piperidinyl)oxy]-5-methoxybenzoyl}decahydroisoquinoline](/img/structure/B6132768.png)

![1-[benzyl(methyl)amino]-3-(5-{[(cyclohexylmethyl)amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B6132777.png)
![N-benzyl-5-methyl-7-(2-thienyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B6132786.png)
![4-methoxy-N-({1-[3-(1H-pyrazol-1-yl)propanoyl]-3-piperidinyl}methyl)benzenesulfonamide](/img/structure/B6132793.png)

![N-[(1-cyclopentyl-3-piperidinyl)methyl]-2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[2-(1-piperidinyl)ethyl]acetamide](/img/structure/B6132806.png)
![N-[1-(4-fluorophenyl)propyl]-5-[(5-isoquinolinyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B6132810.png)
![1-{[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-2-[2-(1H-pyrazol-1-yl)ethyl]piperidine](/img/structure/B6132840.png)
